![molecular formula C6H8N2O2 B13664792 4,7-Diazaspiro[2.5]octane-6,8-dione CAS No. 741288-83-5](/img/structure/B13664792.png)
4,7-Diazaspiro[2.5]octane-6,8-dione
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Overview
Description
4,7-Diazaspiro[2.5]octane-6,8-dione is a heterocyclic compound with the molecular formula C6H8N2O2. It is characterized by a spirocyclic structure containing two nitrogen atoms and two carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diazaspiro[2.5]octane-6,8-dione typically involves the use of 1-aminocyclopropane carboxylate as a starting material. The preparation method includes several steps such as substitution, addition of protective groups, removal of protective groups, and reduction reactions . The process is designed to be simple, stable, and environmentally friendly, making it suitable for large-scale production .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and ensuring safety. The use of boron trifluoride diethyl etherate adduct, which is flammable and explosive, is avoided to improve safety in industrial settings . Instead, alternative reducing agents and protective groups are employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4,7-Diazaspiro[2.5]octane-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions are commonly used to convert carbonyl groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and protective groups such as tert-butyl formate . Reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
4,7-Diazaspiro[2.5]octane-6,8-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Diazaspiro[2.5]octane-6,8-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione:
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This compound contains additional oxygen atoms and methyl groups, leading to different reactivity and uses.
Uniqueness
4,7-Diazaspiro[2.5]octane-6,8-dione is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms and two carbonyl groups. This configuration provides distinct chemical properties, making it valuable in various research and industrial applications .
Biological Activity
4,7-Diazaspiro[2.5]octane-6,8-dione is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic framework that includes nitrogen atoms and carbonyl groups. This specific arrangement is crucial for its biological interactions and activities. The molecular formula is C6H8N2O2, with a molecular weight of approximately 140.14 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity by interacting with key signaling pathways in cells, particularly the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. Inhibition of these pathways can lead to reduced cell proliferation and altered survival mechanisms, making this compound a candidate for cancer therapy and treatment of metabolic disorders.
The mechanism of action involves the compound's ability to bind to specific enzymes and receptors, thereby modulating their activity. This interaction can disrupt normal cellular processes, leading to various biological effects. Notably, the inhibition of PI3K and mTOR pathways is linked to changes in cellular motility and survival, which are critical factors in cancer progression.
Case Studies
- Cell Proliferation Studies : In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of cancer cell lines by targeting the PI3K/mTOR signaling pathway. The compound was shown to reduce cell viability in a dose-dependent manner.
- Enzyme Interaction : Investigations into enzyme interactions revealed that the compound effectively modulates activities of key enzymes involved in cellular signaling pathways. For instance, it has been observed to inhibit certain kinases associated with tumor growth and survival.
- Therapeutic Applications : Preliminary findings suggest potential applications in treating conditions such as cancer and diabetes due to its ability to influence metabolic pathways and cell growth dynamics.
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
Study Focus | Methodology | Key Findings |
---|---|---|
Cell Proliferation | In vitro assays | Significant inhibition of cancer cell growth |
Enzyme Interaction | Kinase assays | Modulation of PI3K/mTOR pathway activities |
Therapeutic Potential | Preclinical models | Promising candidate for cancer treatment |
Comparative Analysis
This compound can be compared with other structurally similar compounds that have shown biological activity:
Compound | Biological Activity |
---|---|
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione | PI3K/mTOR inhibition; potential antitumor effects |
6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione | Similar modulation of signaling pathways; diverse applications |
Properties
CAS No. |
741288-83-5 |
---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4,7-diazaspiro[2.5]octane-6,8-dione |
InChI |
InChI=1S/C6H8N2O2/c9-4-3-7-6(1-2-6)5(10)8-4/h7H,1-3H2,(H,8,9,10) |
InChI Key |
OQQAVJHCEKZYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(=O)NC(=O)CN2 |
Origin of Product |
United States |
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